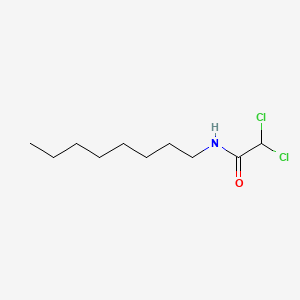
Acetamide, 2,2-dichloro-N-octyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, 2,2-dichloro-N-octyl- is an organic compound with the molecular formula C10H19Cl2NO It is a derivative of acetamide, where two chlorine atoms and an octyl group are attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2,2-dichloro-N-octyl- typically involves the reaction of octylamine with dichloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include maintaining a low temperature to control the exothermic nature of the reaction.
Industrial Production Methods: In an industrial setting, the production of Acetamide, 2,2-dichloro-N-octyl- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is purified through distillation or recrystallization techniques.
Types of Reactions:
Oxidation: Acetamide, 2,2-dichloro-N-octyl- can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: This compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or other reduced compounds.
Substitution: Formation of substituted acetamides with different functional groups.
Wissenschaftliche Forschungsanwendungen
Acetamide, 2,2-dichloro-N-octyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of Acetamide, 2,2-dichloro-N-octyl- involves its interaction with specific molecular targets. It can inhibit certain enzymes or disrupt cellular processes by binding to specific receptors or proteins. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
2,2-Dichloroacetamide: Similar structure but without the octyl group.
N-Octylacetamide: Similar structure but without the dichloro substitution.
2,2-Dichloro-N-methylacetamide: Similar structure with a methyl group instead of an octyl group.
Uniqueness: Acetamide, 2,2-dichloro-N-octyl- is unique due to the presence of both dichloro and octyl groups, which impart distinct chemical properties and potential applications. The combination of these groups makes it a versatile compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
5326-91-0 |
|---|---|
Molekularformel |
C10H19Cl2NO |
Molekulargewicht |
240.17 g/mol |
IUPAC-Name |
2,2-dichloro-N-octylacetamide |
InChI |
InChI=1S/C10H19Cl2NO/c1-2-3-4-5-6-7-8-13-10(14)9(11)12/h9H,2-8H2,1H3,(H,13,14) |
InChI-Schlüssel |
RLDWTQBDTBLVNR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCNC(=O)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


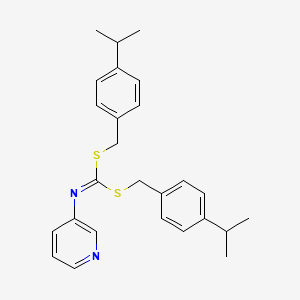

![N'-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-oxo-5-prop-1-ynylpyrimidin-4-yl]-N,N-bis(2-methylpropyl)methanimidamide](/img/structure/B13802943.png)

![[2-(4-Methylcyclohex-3-en-1-yl)propyl]phosphonic acid](/img/structure/B13802959.png)
![2-amino-N-[(1S,2R,3R,4S,6S)-4-amino-3-[(2S,3S,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide](/img/structure/B13802967.png)
![4-methyl-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyridin-3-amine](/img/structure/B13802972.png)
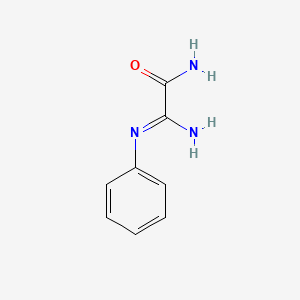
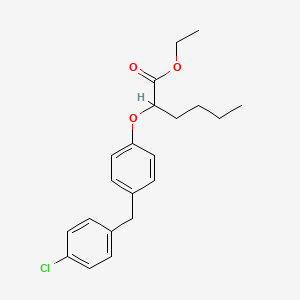
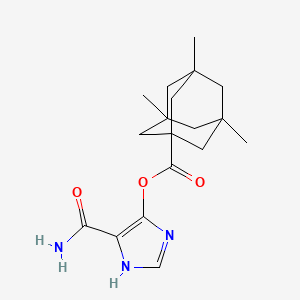


![3-[[(Hydroxyimino)acetyl]amino]propenamide](/img/structure/B13803013.png)

